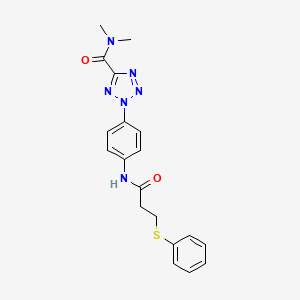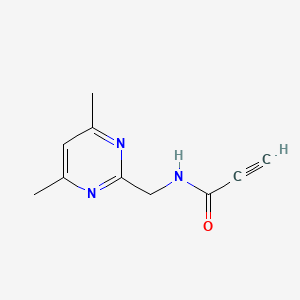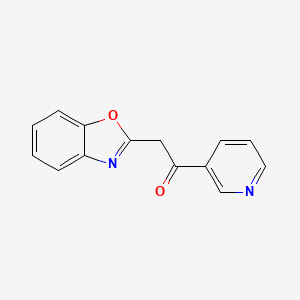![molecular formula C6H5BrN2S B2752610 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole CAS No. 134670-13-6](/img/structure/B2752610.png)
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C6H5BrN2S and a molecular weight of 217.09 g/mol . This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
It’s known that imidazothiazoles, the class of compounds to which it belongs, have been studied for their potential biomedical applications . For instance, some imidazothiazoles have been found to act as inhibitors of indolamine 2,3-dioxygenase 1 (IDO1) .
Mode of Action
Imidazothiazoles are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazothiazoles have been associated with a variety of biological properties, suggesting that they may interact with multiple pathways .
Result of Action
Imidazothiazoles have been associated with a variety of biological effects, suggesting that they may have multiple cellular and molecular impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst . This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including this compound, can be achieved using a three-reactor multistage system with continuous flow. This method allows for the efficient production of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5-position .
Scientific Research Applications
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
6-Methylimidazo[2,1-b][1,3]thiazole: This compound shares a similar structure but lacks the bromine atom at the 5-position.
5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole: This compound has a similar structure but with a different substitution pattern.
Uniqueness
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
5-bromo-6-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRBNIGZDVDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2752530.png)


![[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2752535.png)

![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)


![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)
![N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2752546.png)
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-benzylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2752549.png)
